4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride
CAS No.: 42973-54-6
Cat. No.: VC2967890
Molecular Formula: C10H16ClNO2
Molecular Weight: 217.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42973-54-6 |
|---|---|
| Molecular Formula | C10H16ClNO2 |
| Molecular Weight | 217.69 g/mol |
| IUPAC Name | 4-[(dimethylamino)methyl]-2-methoxyphenol;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO2.ClH/c1-11(2)7-8-4-5-9(12)10(6-8)13-3;/h4-6,12H,7H2,1-3H3;1H |
| Standard InChI Key | OFQVKEWTIJLYOH-UHFFFAOYSA-N |
| SMILES | CN(C)CC1=CC(=C(C=C1)O)OC.Cl |
| Canonical SMILES | CN(C)CC1=CC(=C(C=C1)O)OC.Cl |
Introduction
Chemical Properties and Structure
Basic Information
4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride is identified by the CAS Registry Number 42973-54-6. It has a molecular formula of C10H16ClNO2 with a corresponding molecular weight of 217.69 g/mol . This compound is classified as a phenolic compound, featuring a phenolic core structure with a methoxy group at position 2 and a dimethylaminomethyl group at position 4, forming the hydrochloride salt.
The parent compound without the hydrochloride portion, 4-[(dimethylamino)methyl]-2-methoxyphenol (CAS: 19861-69-9), has a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol . The addition of the hydrochloride group in the title compound contributes to different physicochemical properties, potentially improving its solubility and stability for research applications.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 42973-54-6 |
| Molecular Formula | C10H16ClNO2 |
| Molecular Weight | 217.69 g/mol |
| IUPAC Name | 4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride |
| Parent Compound CAS | 19861-69-9 |
| Parent Molecular Weight | 181.23 g/mol |
Chemical Reactivity
The reactivity of 4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride is significantly influenced by its functional groups. The compound can participate in electrophilic aromatic substitution reactions, which are typical for phenolic compounds. Additionally, the presence of the dimethylamino group enables nucleophilic addition reactions, expanding its chemical versatility and potential applications in synthesis pathways.
The phenolic hydroxyl group is particularly important for its reactivity profile, as this functional group can engage in various chemical transformations including oxidation reactions, hydrogen bonding, and acid-base interactions. These properties make the compound valuable as a chemical intermediate in more complex synthetic pathways.
Related Compounds
Understanding the relationship between 4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride and similar compounds provides valuable context for its applications and properties. Several structurally related compounds exist with varying functional groups and properties.
Table 2: Related Compounds Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-[(Dimethylamino)methyl]-2-methoxyphenol hydrochloride | 42973-54-6 | C10H16ClNO2 | 217.69 |
| 4-[(Dimethylamino)methyl]-2-methoxyphenol (free base) | 19861-69-9 | C10H15NO2 | 181.23 |
| 4-[(cyclopropylamino)methyl]-2-methoxyphenol hydrochloride | 1197796-77-2 | Not specified | 229.71 |
| 4-[(tert-butylamino)methyl]-2-methoxyphenol | 498577-18-7 | Not specified | 209.29 |
These compounds share the core methoxyphenol structure but differ in their amino substituents, providing a family of related chemical entities with potentially diverse applications and properties . Such structural relationships are important for understanding structure-activity relationships in chemical and biological research.
The availability through multiple suppliers indicates the compound's relevance in chemical research and synthesis applications. Most suppliers specify that this compound is intended for research purposes only, highlighting its current position in the research chemical market rather than as a commercial end product.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume